molecular formula C22H27N3O B3937274 1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one

1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one

Cat. No. B3937274
M. Wt: 349.5 g/mol
InChI Key: SZTBOURTYKETGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one, also known as P7C3, is a small molecule that has gained attention in the scientific community for its potential neuroprotective properties. P7C3 was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, numerous studies have been conducted to explore the potential applications of this molecule in various fields of research.

Mechanism of Action

The exact mechanism of action of 1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one is not yet fully understood. However, studies have suggested that it may work by promoting the survival of neural stem cells and increasing the production of new neurons. 1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one has also been shown to activate the nicotinamide adenine dinucleotide (NAD) biosynthetic pathway, which is involved in cellular energy metabolism and DNA repair.
Biochemical and Physiological Effects
Studies have shown that 1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one can have a range of biochemical and physiological effects. These include the promotion of neural stem cell proliferation, the protection of neurons from damage caused by oxidative stress, and the enhancement of cognitive function in animal models. 1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one has also been shown to have anti-inflammatory properties and can reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one in lab experiments is its potential neuroprotective properties. This makes it a valuable tool for studying the mechanisms of neurodegenerative diseases and exploring potential treatments. However, there are also some limitations to using 1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one in lab experiments. One limitation is the relatively low yield of the synthesis method, which can make it difficult to obtain large quantities of the compound. Another limitation is the lack of information about the long-term effects of 1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one on the brain and other organs.

Future Directions

There are numerous future directions for research on 1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one. One potential direction is the exploration of its potential applications in the treatment of neurodegenerative diseases. Another direction is the investigation of its effects on other organs and systems in the body. Additionally, there is a need for further research to fully understand the mechanism of action of 1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one and the long-term effects of its use. Finally, there is potential for the development of new synthesis methods that could increase the yield of 1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one and make it more accessible for research purposes.
Conclusion
In conclusion, 1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one is a small molecule that has shown potential neuroprotective properties and has gained attention in the scientific community for its potential applications in various fields of research. While there are still many unanswered questions about its mechanism of action and long-term effects, 1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one represents a valuable tool for studying the mechanisms of neurodegenerative diseases and exploring potential treatments. Further research is needed to fully understand the potential of this molecule and its applications in scientific research.

Scientific Research Applications

1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one has been shown to have potential applications in various fields of scientific research. One of the most promising areas of application is in the field of neuroprotection. Studies have shown that 1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one can promote the survival of neurons and protect them from damage caused by various neurotoxic agents. This has led to the exploration of 1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[[1-[(4-pyridin-2-ylphenyl)methyl]piperidin-3-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c26-22-7-4-14-25(22)17-19-5-3-13-24(16-19)15-18-8-10-20(11-9-18)21-6-1-2-12-23-21/h1-2,6,8-12,19H,3-5,7,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTBOURTYKETGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)C3=CC=CC=N3)CN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(4-Pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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